molecular formula C25H22ClN3O3S B11688695 ethyl 4-[3-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]benzoate

ethyl 4-[3-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]benzoate

Cat. No.: B11688695
M. Wt: 480.0 g/mol
InChI Key: BIARFIMAZPSUDV-HMAPJEAMSA-N
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Description

ETHYL 4-(3-{[(2Z,5Z)-2-[(4-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE is a complex organic compound that features a combination of several functional groups, including a thiazolidinone ring, a pyrrole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(3-{[(2Z,5Z)-2-[(4-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a chlorophenyl isothiocyanate with an appropriate amine to form the thiazolidinone ring.

    Pyrrole Ring Formation: The pyrrole ring is synthesized through a condensation reaction involving a diketone and an amine.

    Coupling Reactions: The thiazolidinone and pyrrole intermediates are then coupled together using a suitable coupling agent.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring.

    Reduction: Reduction reactions can occur at the thiazolidinone ring.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring can lead to the formation of pyrrole-2,5-dione derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Materials Science: Its complex structure could be useful in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biological pathways and interactions.

Mechanism of Action

The mechanism of action of ETHYL 4-(3-{[(2Z,5Z)-2-[(4-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The pyrrole ring may also play a role in binding to specific proteins or nucleic acids, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-(3-{[(2Z,5Z)-2-[(3-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE
  • ETHYL 4-(3-{[(2Z,5Z)-2-[(4-BROMOPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE

Uniqueness

The unique combination of functional groups in ETHYL 4-(3-{[(2Z,5Z)-2-[(4-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE sets it apart from similar compounds. The presence of the 4-chlorophenyl group, in particular, may confer unique biological activity or chemical reactivity compared to other halogenated derivatives.

Properties

Molecular Formula

C25H22ClN3O3S

Molecular Weight

480.0 g/mol

IUPAC Name

ethyl 4-[3-[(Z)-[2-(4-chlorophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]benzoate

InChI

InChI=1S/C25H22ClN3O3S/c1-4-32-24(31)17-5-11-21(12-6-17)29-15(2)13-18(16(29)3)14-22-23(30)28-25(33-22)27-20-9-7-19(26)8-10-20/h5-14H,4H2,1-3H3,(H,27,28,30)/b22-14-

InChI Key

BIARFIMAZPSUDV-HMAPJEAMSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)/C=C\3/C(=O)NC(=NC4=CC=C(C=C4)Cl)S3)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)NC(=NC4=CC=C(C=C4)Cl)S3)C

Origin of Product

United States

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